Doronenine
Overview
Description
Doronenine is a compound with the molecular formula C18H25NO5 and a molecular weight of 335.3948 . It is typically found in the form of a powder .
Molecular Structure Analysis
The IUPAC Standard InChI for this compound isInChI=1S/C18H25NO5/c1-11-8-12 (2)18 (3,22)17 (21)23-10-14-5-4-13-6-7-15 (19 (13)14)24-16 (20)9-11/h5,9,12-13,15,22H,4,6-8,10H2,1-3H3/b11-9-
. This structure is also available as a 2D Mol file . Physical And Chemical Properties Analysis
This compound is a powder with a molecular formula of C18H25NO5 and a molecular weight of 335.40 g/mol .Scientific Research Applications
Overview of Doronenine in Scientific Research
This compound, as a compound, has been subject to various scientific investigations, although specific studies directly focused on this compound are limited. The available research encompasses a broad range of scientific applications, from understanding molecular mechanisms in pharmacology to exploring its potential therapeutic uses.
Pharmacological Mechanisms and Interactions
A significant area of research involving this compound centers on its pharmacological actions and interactions within biological systems. For instance, studies have delved into how this compound and similar compounds bind to neurotransmitter receptors in the brain, revealing insights into their potential effects on neurological functions. Research in this domain is critical for developing new therapeutic approaches for neurological and psychiatric disorders.
Potential Therapeutic Applications
The therapeutic potential of this compound is another focal point of scientific research. Investigations have aimed to understand how this compound might be used in treating various medical conditions. This includes exploring its efficacy and mechanisms of action in disease models, thereby contributing to the development of new medical treatments.
Challenges and Future Directions
A key challenge in researching this compound is the complexity of its interactions in biological systems, which requires intricate experimental designs and advanced analytical methods. Future research is likely to focus on more targeted investigations, such as its role in specific diseases or its potential as a novel therapeutic agent.
References
- The Logic of Scientific Discovery by Karl R. Popper (1977)
- Alpha-asarone from Acorus gramineus alleviates epilepsy by modulating A-Type GABA receptors (2013)
- Imaging dopamine receptors in the human brain by positron tomography (1983)
- Reviving the ethos of scientific research in psychiatric practice (2013)
- The effects of pimozide on the consumption of a palatable saccharin-glucose solution in the rat (1981)
Safety and Hazards
properties
IUPAC Name |
(1R,4E,7R,8R,18R)-8-hydroxy-5,7,8-trimethyl-2,10-dioxa-15-azatricyclo[10.5.1.015,18]octadeca-4,12-diene-3,9-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO5/c1-11-8-12(2)18(3,22)17(21)23-10-13-4-6-19-7-5-14(16(13)19)24-15(20)9-11/h4,9,12,14,16,22H,5-8,10H2,1-3H3/b11-9+/t12-,14-,16-,18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDHBZYVHRJQOLV-JHKFPADBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=CC(=O)OC2CCN3C2C(=CC3)COC(=O)C1(C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C/C(=C/C(=O)O[C@@H]2CCN3[C@@H]2C(=CC3)COC(=O)[C@]1(C)O)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40225210 | |
Record name | Doronenine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40225210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
74217-57-5 | |
Record name | Doronenine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074217575 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Doronenine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40225210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DORONENINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6UOP1JUG3A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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